molecular formula C13H15NO2 B2481361 spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one CAS No. 2241142-05-0

spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one

Cat. No.: B2481361
CAS No.: 2241142-05-0
M. Wt: 217.268
InChI Key: ZUNXZPHFHFSONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one is a bicyclic spiro compound featuring a pyrano[2,3-b]pyridine moiety fused to a cyclohexane ring via a spiro junction at position 2. The ketone group at position 4 introduces polarity and reactivity, making it a candidate for diverse applications in medicinal chemistry and materials science. Structural analogs often vary in substituents, heterocyclic cores, or spiro-connected rings, leading to distinct physicochemical and biological properties .

Properties

IUPAC Name

spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-11-9-13(6-2-1-3-7-13)16-12-10(11)5-4-8-14-12/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNXZPHFHFSONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one typically involves multicomponent reactions. One common method is the condensation of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. This intermediate is then treated with acetylacetone, hydrazine hydrate, ethyl cyanoacetate, and ethyl acetoacetate to yield the desired spiro compound .

Industrial Production Methods

Industrial production methods for spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles, including benign catalysts and solvent-free conditions, are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original spiro compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one involves interactions with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular processes such as apoptosis or cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., fluoro in ) enhance electrophilic reactivity, while bulky groups (e.g., phenyl) may sterically hinder reactions.
  • Heterocycle Influence: Benzoxazine derivatives () exhibit different hydrogen-bonding capabilities compared to pyrano-pyridine systems.
Table 2: Functional Comparisons
Compound Name Biological Activity Binding Energy (kcal/mol) Key Interactions Applications
Spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one Not reported N/A Hypothesized H-bonding via ketone Potential kinase inhibitor
Thieno[2,3-b]pyridine derivatives (e.g., from ) Anticancer, antimicrobial -8.4 to -10.2 Sulfur-mediated hydrophobic interactions Quinolone analogs for bacterial targets
Spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione HPK1 inhibition Not quantified Halogen (Br/Cl) substituent interactions Oncology therapeutics
Pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4’(3’H)-one (from ) EGFRWT and B-Raf kinase inhibition -10.2 Hydrogen bond with Val66 (EGFR) Dual kinase inhibitor

Key Observations :

  • Ketone Reactivity: The ketone in spiro[3H-pyrano[2,3-b]pyridine]-4-one may mimic carbonyl groups in ATP-binding kinase pockets, similar to benzoxazine derivatives ().
  • Sulfur vs. Oxygen: Thieno[2,3-b]pyridines () leverage sulfur for enhanced lipophilicity and membrane permeability compared to oxygen-containing analogs.
  • Halogen Substituents : Bromo/chloro groups in improve binding affinity via halogen bonding but may increase toxicity.

Research Findings and Implications

  • Kinase Inhibition : Spiro compounds with rigid cores (e.g., bicycloheptane in ) show promise in targeting conformational epitopes in kinases.
  • Drug Design: The ketone group in spiro[3H-pyrano[2,3-b]pyridine]-4-one offers a handle for derivatization, enabling prodrug strategies or covalent binding.
  • Limitations : Low yields in spiro syntheses (e.g., 48% in ) highlight the need for improved catalytic systems or flow chemistry approaches.

Biological Activity

Overview

Spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one is a heterocyclic compound characterized by its unique spiro structure, which combines pyrano and pyridine rings with a cyclohexane moiety. This compound has garnered significant interest in the scientific community due to its potential biological activities, particularly its interaction with various biological targets and pathways.

Target Receptors
The primary target of this compound is the cannabinoid 2 receptor (CB2R) . This receptor plays a crucial role in modulating immune responses and has been implicated in various inflammatory processes.

Mode of Action
The compound exhibits high affinity for CB2R, leading to significant biological effects. Its action is mediated through the Nrf2-Smad7 pathway , which is involved in cellular responses to oxidative stress and inflammation.

Pharmacological Effects

Research indicates that this compound has demonstrated several pharmacological effects:

  • Anti-inflammatory Properties : In a rat model of pulmonary fibrosis induced by bleomycin, the compound significantly ameliorated lung injury and inflammation, suggesting its potential as an anti-inflammatory agent .
  • Antioxidant Activity : The compound's interaction with the Nrf2 pathway suggests it may enhance cellular antioxidant defenses .
  • Potential Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryReduces lung injury and inflammation in animal models
AntioxidantModulates Nrf2 pathway for oxidative stress response
AnticancerCytotoxic effects on cancer cell lines

Case Study: Pulmonary Fibrosis Model

In a study involving rats subjected to bleomycin-induced pulmonary fibrosis, administration of this compound resulted in:

  • Reduced histological signs of lung injury.
  • Lower levels of inflammatory cytokines.
  • Enhanced lung function compared to control groups .

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions. A common synthetic route includes the condensation of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 4-hydroxybenzaldehyde under basic conditions. This intermediate can then be further treated to yield the desired spiro compound .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation, spiroannulation, and functional group transformations. For example, cyclohexanone is often used as a precursor, reacting with thiocarbamoyl esters or malononitrile derivatives under catalytic conditions. Proline-catalyzed aminomethylation () and solvent-dependent cyclization (e.g., methanol or acetonitrile) are critical for optimizing yields . Key intermediates, such as sulfonamides or thioamide derivatives, are isolated via column chromatography .

Q. Which spectroscopic methods are essential for confirming the structure of spiro compounds?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, such as spiro junction signals (e.g., δ ~72 ppm in ¹³C NMR for spiro heads) . Infrared (IR) spectroscopy detects functional groups like carbonyls (ν ~1690–1710 cm⁻¹) and amines. X-ray crystallography (CCDC-deposited data) resolves 3D conformations, while high-resolution mass spectrometry (HRMS) confirms molecular formulas .

Q. What role do catalysts play in the synthesis of spiro compounds?

  • Methodological Answer : Catalysts like proline () or Pd/C () facilitate key steps such as ring closure or hydrogenation. For example, proline enhances enantioselectivity in pyrimidine ring formation, while Pd/C enables dehalogenation in spiroimidazo-pteridine synthesis .

Advanced Research Questions

Q. How do solvent choices influence the synthesis and yield of spiro compounds?

  • Methodological Answer : Solvent polarity and boiling point critically affect reaction kinetics. Polar aprotic solvents (e.g., acetonitrile) favor cyclization by stabilizing intermediates, while protic solvents (e.g., methanol) may promote side reactions. Systematic screening (e.g., t-BuOH vs. 1,4-dioxane) is recommended to optimize selectivity and yield .

Q. What mechanisms explain the formation of pyrimidine rings in spiro compounds?

  • Methodological Answer : Thioamide-group nitrogen atoms participate in pyrimidine ring closure via nucleophilic attack on carbonyl carbons, as proposed in . Excess formaldehyde and amines drive the reaction equilibrium toward hexahydropyrimidine formation, bypassing thioamide anion generation .

Q. How can computational chemistry predict spiro compound conformations and bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) and molecular docking simulations model spiro compound conformations, predicting interactions with biological targets (e.g., enzyme active sites). Software like Gaussian or AutoDock analyzes steric and electronic effects of substituents (e.g., chloro or methyl groups) on binding affinity .

Q. How can contradictions in reagent molar ratios for similar reactions be resolved?

  • Methodological Answer : Discrepancies in reagent ratios (e.g., excess formaldehyde in vs. stoichiometric use elsewhere) require systematic titration. Monitoring via TLC or in-situ IR spectroscopy helps identify optimal ratios while minimizing byproducts .

Q. What are the structure-activity relationships (SARs) for antimicrobial spiro derivatives?

  • Methodological Answer : Substituents like sulfonamide (MIC 1–2 µmol mL⁻¹) or thienyl groups enhance antimicrobial activity by disrupting bacterial membranes or enzyme function. Comparative SAR studies () show that electron-withdrawing groups (e.g., chloro) improve Gram-negative activity, while bulky cyclohexyl moieties reduce cytotoxicity .

Data Contradiction Analysis

Q. Why do some spiro syntheses require excess reagents while others use stoichiometric ratios?

  • Analysis : Excess reagents (e.g., amines in ) drive equilibrium toward product formation in kinetically slow reactions. Conversely, stoichiometric ratios are sufficient when intermediates are stabilized (e.g., via intramolecular hydrogen bonding in ). Reaction monitoring (e.g., HPLC-MS) clarifies whether excess reagents are necessary for specific pathways .

Methodological Tables

Parameter Optimization Strategy Key Evidence
Solvent PolarityScreen polar aprotic vs. protic solvents
Catalyst LoadingTitrate proline (5–20 mol%) for enantioselectivity
Reaction Temperature80–110°C for cyclization; RT for sensitive steps
PurificationColumn chromatography (silica gel, hexane/EtOAc)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.